N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide
Description
N-[1-(3-Methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide is a benzamide derivative featuring a 3-methoxyphenethylamine moiety linked to a pyridinyl-substituted benzamide core. The 3-methoxy group may enhance metabolic stability compared to unsubstituted phenyl analogs, while the pyridinyl moiety could facilitate interactions with aromatic residues in target proteins .
Properties
Molecular Formula |
C21H20N2O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]-4-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C21H20N2O2/c1-15(19-4-3-5-20(14-19)25-2)23-21(24)18-8-6-16(7-9-18)17-10-12-22-13-11-17/h3-15H,1-2H3,(H,23,24) |
InChI Key |
JRVSFZKYQCETAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC=C(C=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 4-aminopyridine to form the intermediate amide.
Final Coupling: The intermediate amide is coupled with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used under controlled conditions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide exhibit promising anticancer properties. For instance, studies on related compounds have shown significant inhibition of carbonic anhydrase IX, an enzyme often overexpressed in tumors, with IC50 values ranging from 10.93 to 25.06 nM. Such inhibition can lead to apoptosis in cancer cell lines, particularly MDA-MB-231, a breast cancer cell line, where an increase in apoptotic cells was observed .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly targeting carbonic anhydrases (CAs). Inhibitors of CA IX have been shown to interfere with bacterial growth and exhibit antibacterial properties, making them valuable in treating infections alongside cancer therapies .
Neurological Disorders
This compound and its derivatives have also been investigated for their effects on neurological disorders. Compounds targeting the Rho-associated kinase (ROCK1) have shown promise in treating cardiovascular diseases and malignancies by inhibiting smooth muscle contraction and promoting vasodilation .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Mechanism
A study conducted on a derivative of this compound demonstrated its ability to induce apoptosis in breast cancer cells significantly. The compound led to a marked increase in annexin V-FITC positive cells, indicating late apoptosis . This mechanism highlights the potential of this compound as a therapeutic agent in oncology.
Case Study 2: Enzyme Interaction
In another study focusing on enzyme interactions, molecular docking studies revealed favorable binding interactions between derivatives of this compound and carbonic anhydrase IX. This binding affinity suggests that modifications to the compound could enhance its efficacy as an inhibitor .
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide and related compounds:
*Estimated based on and .
Key Observations :
Substituent Effects on Target Selectivity: Piperazine-containing analogs (e.g., 3i, 3j) exhibit high affinity for dopamine D3 receptors due to the piperazine-ethoxyethyl linker, which mimics endogenous ligand conformations . The pyridinyl group in the target compound and ’s analog may favor interactions with kinases (e.g., VEGFR2) through π-π stacking, as seen in ’s kinase inhibitors .
Physicochemical Properties: The target compound’s logP (~2.5) indicates moderate lipophilicity, comparable to 3i (logP ~3.2) but higher than the aminoethyl-substituted analog (logP 1.2). This balance may optimize blood-brain barrier permeability for CNS targets . The aminoethyl group in ’s derivative enhances solubility (logSw = -1.78 vs. -2.5 for non-polar analogs), critical for oral bioavailability .
Synthetic Strategies :
- Piperazine-linked benzamides (Evidences 1–4) are synthesized via nucleophilic substitution of chlorophenylpiperazines, followed by chromatography. The target compound likely employs a similar amide coupling strategy but with 3-methoxyphenethylamine as the amine source .
Pharmacological Implications
- D3 Receptor vs. Kinase Targeting: While piperazine derivatives (3i, 3j) prioritize D3 receptor modulation, the target compound’s pyridinyl and methoxyphenyl groups align with kinase inhibitor scaffolds ().
- Metabolic Stability : The 3-methoxy group may reduce oxidative metabolism compared to 4-methoxy or unsubstituted phenyl analogs, as seen in cytochrome P450 substrate profiling .
Biological Activity
N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide, identified by its CAS number 2648945-45-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H20N2O2
- Molecular Weight : 332.4 g/mol
- Structure : The compound features a benzamide core with methoxyphenyl and pyridinyl substituents, which are believed to enhance its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Preparation of Intermediate : 3-methoxyphenyl ethylamine is synthesized.
- Reaction with Acid Chloride : The intermediate is reacted with 4-pyridinecarboxylic acid chloride under basic conditions to yield the final product.
- Industrial Methods : Larger-scale production may utilize continuous flow reactors to improve yield and efficiency.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic leukemia).
- Mechanism of Action : The compound may induce apoptosis via the activation of caspases and modulation of cell cycle regulators .
Neuropharmacological Effects
Preliminary studies suggest that this compound may interact with dopamine receptors, particularly D3 receptors, exhibiting agonistic activity. This interaction could have implications for treating neurological disorders .
The proposed mechanism involves:
- Receptor Binding : The methoxy and pyridine groups enhance binding affinity to specific receptors.
- Signal Transduction Modulation : Activation of intracellular signaling pathways such as ERK phosphorylation and β-arrestin translocation has been observed in related compounds .
Case Studies and Research Findings
A summary of significant research findings related to the biological activity of this compound is presented in the following table:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
